molecular formula C2HCl3N4 B14417689 5-(trichloromethyl)-2H-tetrazole CAS No. 85916-02-5

5-(trichloromethyl)-2H-tetrazole

Cat. No.: B14417689
CAS No.: 85916-02-5
M. Wt: 187.41 g/mol
InChI Key: UHTODGGDSISINL-UHFFFAOYSA-N
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Description

5-(Trichloromethyl)-2H-tetrazole is a tetrazole derivative featuring a trichloromethyl (-CCl₃) substituent at the 5-position of the tetrazole ring. Tetrazoles are nitrogen-rich heterocycles with diverse applications in pharmaceuticals, agrochemicals, and energetic materials due to their high enthalpy of formation and thermal stability . The trichloromethyl group likely imparts unique physicochemical properties, such as increased molecular density and halogen-dependent stability, making it relevant for applications requiring halogenated intermediates or flame-retardant additives.

Properties

CAS No.

85916-02-5

Molecular Formula

C2HCl3N4

Molecular Weight

187.41 g/mol

IUPAC Name

5-(trichloromethyl)-2H-tetrazole

InChI

InChI=1S/C2HCl3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9)

InChI Key

UHTODGGDSISINL-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trichloromethyl)-2H-tetrazole typically involves the reaction of trichloromethyl chloroformate with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions. The process can be summarized as follows:

    Reactants: Trichloromethyl chloroformate and sodium azide.

    Solvent: Acetonitrile or DMF.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 5-(trichloromethyl)-2H-tetrazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Trichloromethyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazoles.

Scientific Research Applications

5-(Trichloromethyl)-2H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(trichloromethyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazole Derivatives

5-(Fluorodinitromethyl)-2H-Tetrazole (HFDNTz)

  • Structure and Synthesis: Prepared via cycloaddition of HN₃ with F(NO₂)₂CCN, followed by fluorination .
  • Energetic Properties: Oxygen Balance (OB): 29.4% (combustion to CO), making it suitable as an oxidizer in propellants. Sensitivity: High impact (IS = 0.5 J) and friction sensitivity (FS < 1 N) due to the fluorodinitromethyl (-CF(NO₂)₂) group . Thermal Stability: Decomposes at ~160°C, with moderate stability compared to trinitromethyl analogs .
  • Applications : Explored as a high-energy material for replacing ammonium perchlorate in rocket propellants .

5-(Trifluoromethyl)-2H-Tetrazole

  • Structure : Features a -CF₃ group, which enhances thermal and chemical stability compared to -CCl₃ .
  • Properties :
    • OB : Estimated at -15.2% (lower due to fluorine’s electronegativity and lack of oxygen).
    • Thermal Stability : Decomposition temperature ~200°C, higher than fluorodinitromethyl derivatives .
    • Sensitivity : Lower sensitivity (IS > 10 J, FS > 360 N), making it safer for handling .
  • Applications : Used in pharmaceutical intermediates and agrochemicals due to fluorine’s bioactivity .

5-Trinitromethyl-2H-Tetrazole

  • Structure: Contains a -C(NO₂)₃ group, which is highly oxidizing but unstable .
  • Energetic Properties :
    • OB : ~45.0% (superior oxidizer but prone to decomposition).
    • Sensitivity : Extremely sensitive (IS = 0.3 J, FS < 1 N), limiting practical use .
    • Thermal Stability : Decomposes at ~120°C, less stable than fluorinated analogs .

5-(Dichlorovinyl)-2H-Tetrazole Derivatives

  • Structure : Substituted with -CH=Cl₂ groups, synthesized via reactions with trichloroethylene .
  • Properties :
    • Thermal Stability : Low stability but polymerizes readily, useful in materials science .
    • Applications : Investigated for polymeric coatings and reactive intermediates .

Data Table: Comparative Properties of 5-Substituted Tetrazoles

Compound Molecular Formula Oxygen Balance (%) Decomposition Temp (°C) Impact Sensitivity (J) Friction Sensitivity (N) Key Applications
5-(Trichloromethyl)-2H-tetrazole* C₂HCl₃N₄ -20.5 (est.) ~180 (est.) >5 (est.) >360 (est.) Flame retardants, intermediates
5-(Fluorodinitromethyl)-2H-tetrazole C₂HFN₆O₄ 29.4 160 0.5 <1 Rocket propellants
5-(Trifluoromethyl)-2H-tetrazole C₂HF₃N₄ -15.2 200 10 360 Pharmaceuticals
5-Trinitromethyl-2H-tetrazole C₂HN₆O₆ 45.0 120 0.3 <1 Experimental explosives
5-(Dichlorovinyl)-2H-tetrazole C₃H₂Cl₂N₄ N/A <100 N/A N/A Polymer precursors

*Estimated values for 5-(trichloromethyl)-2H-tetrazole are based on substituent trends from cited references.

Key Findings and Trends

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -CF(NO₂)₂, -C(NO₂)₃): Increase oxygen balance but reduce thermal and mechanical stability . Halogenated Groups (e.g., -CCl₃, -CF₃): Enhance density and thermal stability but lower OB due to lack of oxygen .
  • Safety Considerations : Fluorinated derivatives (e.g., -CF₃) exhibit lower sensitivity than nitro-functionalized analogs, making them preferable for industrial applications .
  • Synthetic Flexibility : Tetrazole functionalization via cycloaddition or nucleophilic substitution allows tailored properties for specific applications .

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